(3R)-3-aminobutan-1-ol hydrochloride
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Overview
Description
(3R)-3-aminobutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a hydrochloride salt of (3R)-3-aminobutan-1-ol, which is an amino alcohol. The compound is known for its utility in organic synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminobutan-1-ol hydrochloride typically involves the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by amination. One common method is the reduction of 3-aminobutan-2-one using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as methanol. The resulting (3R)-3-aminobutan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction and amination processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C) to reduce the precursor compound. The final product is then purified and converted to its hydrochloride form through acid-base reactions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-aminobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other bioactive substances.
Mechanism of Action
The mechanism of action of (3R)-3-aminobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino alcohol moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. In medicinal chemistry, it acts as a pharmacophore, contributing to the biological activity of drug molecules by interacting with target proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-aminobutan-1-ol hydrochloride: The enantiomer of (3R)-3-aminobutan-1-ol hydrochloride, which has different stereochemistry and potentially different biological activity.
3-aminopropanol hydrochloride: A similar amino alcohol with a shorter carbon chain.
4-aminobutan-1-ol hydrochloride: An amino alcohol with an additional methylene group in the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(3R)-3-aminobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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